molecular formula C10H11N3O B13246009 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine

3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine

Cat. No.: B13246009
M. Wt: 189.21 g/mol
InChI Key: SSPFFYOFMXBZNX-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a pyrazole moiety bearing a 3-ethoxy group. This structure combines the aromaticity and hydrogen-bonding capabilities of pyridine with the versatile pharmacophoric properties of pyrazole.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

3-(3-ethoxypyrazol-1-yl)pyridine

InChI

InChI=1S/C10H11N3O/c1-2-14-10-5-7-13(12-10)9-4-3-6-11-8-9/h3-8H,2H2,1H3

InChI Key

SSPFFYOFMXBZNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C=C1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine typically involves the reaction of ethoxy-substituted pyrazoles with pyridine derivatives. One common method includes the cyclization of 3-ethoxy-1H-pyrazole with 3-chloropyridine under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares key structural and functional attributes of 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine with analogs:

Compound Name Core Structure Substituents Key Functional Groups Molecular Formula Molecular Weight (g/mol)
3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine Pyridine + Pyrazole Ethoxy at pyrazole C3 Ether, aromatic N C10H11N3O 189.22
3-(3-Methyl-1H-pyrazol-5-yl)pyridine Pyridine + Pyrazole Methyl at pyrazole C3, C5 linkage Methyl, aromatic N C9H9N3 159.19
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide Pyridine + Pyrazole Propanamide at pyrazole N1, 2-pyridyl Amide, hydrogen-bonding sites C11H12N4O 216.25
3-(Piperidin-4-ylmethoxy)pyridine Pyridine Piperidin-4-ylmethoxy at C3 Piperidine, ether C11H16N2O 192.26

Key Observations :

  • The propanamide in introduces hydrogen-bonding capacity, critical for crystal packing and target interaction .
  • Positional Isomerism : The linkage position of pyrazole (1-yl vs. 5-yl) alters electronic distribution and steric interactions, impacting binding affinity .
Enzyme Inhibition
  • LSD1 Inhibition: The piperidine-methoxy analog () demonstrates potent LSD1 inhibition (Ki = 29 nM) and >160-fold selectivity over monoamine oxidases (MAOs). This highlights the importance of bulky, basic substituents (e.g., piperidine) for LSD1 binding .
  • Hypothetical Activity of Target Compound : While direct data are absent, the ethoxy group may mimic the methoxy group’s role in but with reduced basicity, possibly lowering LSD1 affinity.
Cellular Effects
  • Compounds like show potent anti-proliferative activity in leukemia and solid tumors (EC50 = 280 nM) with minimal cytotoxicity to normal cells . The ethoxy analog’s efficacy would depend on its cellular uptake and metabolic stability.

Physicochemical and Pharmacokinetic Properties

Property 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine 3-(3-Methyl-1H-pyrazol-5-yl)pyridine 3-(Piperidin-4-ylmethoxy)pyridine
logP (Predicted) ~1.8 ~2.1 ~1.5
Solubility (aq.) Moderate (ethoxy enhances polarity) Low (methyl reduces polarity) Moderate (piperidine enhances solubility)
Hydrogen-Bond Donors 0 0 1 (piperidine NH)

Implications :

  • The ethoxy group balances lipophilicity and solubility, favoring membrane permeability while retaining aqueous compatibility.
  • The piperidine-methoxy analog’s basic nitrogen may improve target engagement but could increase metabolic clearance .

Research Findings and Mechanistic Insights

  • Binding Mode : Molecular docking of reveals competitive inhibition at LSD1’s substrate-binding pocket, facilitated by interactions with FAD and H3K4me2 . The ethoxy group in the target compound might occupy a hydrophobic subpocket but lack critical hydrogen bonds.
  • SAR Trends: Pyridine vs. Substituent Optimization: Small hydrophobic groups (e.g., methyl) enhance MAO selectivity, while bulkier groups (e.g., piperidine) improve LSD1 potency .

Biological Activity

3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potentials, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound consists of a pyridine ring substituted with a 3-ethoxy-1H-pyrazole moiety. Its synthesis typically involves the reaction of ethoxy-substituted pyrazoles with pyridine derivatives. The ethoxy group enhances lipophilicity, which influences solubility and bioavailability, making it suitable for various applications in drug development and agrochemicals .

Biological Activity Overview

The biological activity of 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine has been studied in several contexts:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structural similarity to other bioactive compounds allows it to bind effectively to active sites on enzymes or receptors, inhibiting their activity or altering their conformation .
  • Antiviral Properties : Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridines, including 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine, exhibit antiviral effects by inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition can lead to reduced viral replication in assays involving measles virus .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionBinds to active sites on enzymes
Antiviral ActivityInhibits DHODH, reducing viral replication
Cytotoxic ActivityInduces apoptosis in cancer cells

Case Study: Antiviral Activity Against Measles Virus

In a phenotypic assay measuring measles virus replication, 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine derivatives were evaluated for their efficacy. The results indicated significant inhibition of viral replication correlated with structural modifications at the pyridine ring . The most potent analogs demonstrated subnanomolar IC50 values, highlighting the importance of specific substituents in enhancing antiviral activity.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have revealed that modifications on the pyrazole and pyridine rings can significantly influence biological activity. For instance:

  • Substituent Effects : Variations in alkyl or aryl groups at specific positions on the pyrazole ring can enhance or diminish enzyme inhibitory effects. The presence of larger substituents generally increases lipophilicity and potentially improves binding affinity .

Table 2: SAR Analysis of Pyrazolo[3,4-b]pyridines

Compound NameSubstituentsBiological Activity
5-Cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridineCyclopropyl, difluorophenoxyHigh antiviral activity
2-(3-Isopropyloxy-1H-pyrazol-1-yl)pyrimidineIsopropyloxyModerate antiviral activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling pyridine and pyrazole derivatives. A two-step approach is common:

Ethoxy-substituted pyrazole preparation : React 3-ethoxypyrazole with a halogenating agent (e.g., POCl₃) to introduce a leaving group.

Nucleophilic substitution : Use a pyridine derivative (e.g., 3-aminopyridine) under basic conditions (e.g., K₂CO₃ in DMF) to form the pyridyl-pyrazole linkage. Optimize temperature (80–100°C) and reaction time (12–24 hours) to maximize yield. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and pyridine/pyrazole ring connectivity.
  • X-ray Crystallography : Resolve molecular conformation and hydrogen-bonding patterns. For example, adjacent molecules may form linear chains via N–H⋯N/O interactions, as observed in structurally similar pyridyl-pyrazole compounds .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and fragmentation patterns.

Q. What safety protocols should be followed when handling 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.
  • Storage : Store in airtight containers at 4°C to prevent degradation, as recommended for analogous heterocycles .
  • Waste Disposal : Neutralize acidic/basic residues before disposal, following institutional guidelines for organic solvents .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

  • Methodological Answer :

  • Dynamic Effects : Investigate rotational barriers of the ethoxy group using variable-temperature NMR. Compare experimental data with DFT calculations (e.g., Gaussian09) to assess conformational stability.
  • Solvent Interactions : Re-run NMR in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts.
  • Crystallographic Validation : Cross-reference NMR assignments with X-ray-derived bond lengths and angles to confirm structural assignments .

Q. What experimental strategies can elucidate the role of hydrogen bonding in stabilizing the solid-state structure of this compound?

  • Methodological Answer :

  • Single-Crystal Analysis : Grow crystals via slow evaporation (e.g., from ethanol/water) and perform X-ray diffraction. Measure dihedral angles between pyridine and pyrazole rings (e.g., ~1.87° coplanarity in analogous structures) .
  • Hirshfeld Surface Analysis : Use software (e.g., CrystalExplorer) to quantify intermolecular interactions (N–H⋯N/O). Compare with related compounds (e.g., 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine) to identify trends .

Q. How can computational methods predict the reactivity of 3-(3-Ethoxy-1H-pyrazol-1-yl)pyridine in coordination chemistry applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate electron density at nitrogen atoms. Pyridyl-N is typically more basic than pyrazolyl-N, making it a stronger ligand for transition metals (e.g., Pd²⁺, Cu²⁺).
  • Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction design (e.g., Suzuki coupling) .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) to guide pharmacological studies.

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